Cas no 69583-00-2 (2-(Pyridin-4-YL)acetohydrazide)
2-(Pyridin-4-YL)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(Pyridin-4-yl)acetohydrazide
- 2-Pyridin-4-ylacetohydrazide
- 4-Pyridineacetic acid hydrazide
- 2-pyridin-4-ylacetohydrazide(SALTDATA: FREE)
- 2-(4-pyridyl)acetohydrazide
- pyridine-4-acetic acid hydrazide
- BUCTVILECOJXIB-UHFFFAOYSA-N
- 4-Pyridinylacetic acid, hydrazide
- SBB055577
- AK110454
- AB0038166
- ST2416241
- Y5522
- 583P0
- EN300-98071
- MFCD00854145
- 69583-00-2
- CS-W004047
- DS-2694
- FT-0737215
- SB86196
- DTXSID70332724
- AKOS016008477
- SCHEMBL968125
- CHEMBL126207
- acetohydrazide, 2-(4-pyridyl)-
- DB-074187
- 2-(Pyridin-4-YL)acetohydrazide
-
- MDL: MFCD00854145
- Inchi: 1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11)
- InChI Key: BUCTVILECOJXIB-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CN=CC=1)NN
Computed Properties
- Exact Mass: 151.07500
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 68
Experimental Properties
- Boiling Point: 416.8°C at 760 mmHg
- PSA: 68.01000
- LogP: 0.70520
2-(Pyridin-4-YL)acetohydrazide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
2-(Pyridin-4-YL)acetohydrazide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Pyridin-4-YL)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM629-50mg |
2-(Pyridin-4-YL)acetohydrazide |
69583-00-2 | 95+% | 50mg |
115.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM629-250mg |
2-(Pyridin-4-YL)acetohydrazide |
69583-00-2 | 95+% | 250mg |
405CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM629-5g |
2-(Pyridin-4-YL)acetohydrazide |
69583-00-2 | 95+% | 5g |
3256CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM629-1g |
2-(Pyridin-4-YL)acetohydrazide |
69583-00-2 | 95+% | 1g |
815.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P843183-1g |
2-(Pyridin-4-yl)acetohydrazide |
69583-00-2 | 95% | 1g |
¥1,418.00 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM629-200mg |
2-(Pyridin-4-YL)acetohydrazide |
69583-00-2 | 95+% | 200mg |
267.0CNY | 2021-08-04 | |
| TRC | P840485-10mg |
2-(Pyridin-4-yl)acetohydrazide |
69583-00-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840485-50mg |
2-(Pyridin-4-yl)acetohydrazide |
69583-00-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P840485-100mg |
2-(Pyridin-4-yl)acetohydrazide |
69583-00-2 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P16860-250mg |
2-(Pyridin-4-yl)acetohydrazide |
69583-00-2 | 95% | 250mg |
¥285.0 | 2023-07-10 |
2-(Pyridin-4-YL)acetohydrazide Suppliers
2-(Pyridin-4-YL)acetohydrazide Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 2-(Pyridin-4-YL)acetohydrazide
2-(Pyridin-4-YL)acetohydrazide (CAS No. 69583-00-2): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Advances
2-(Pyridin-4-YL)acetohydrazide (CAS No. 69583-00-2) is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With a molecular structure that combines the pyridin-4-yl ring system and a hydrazide functional group, this compound serves as a versatile scaffold for the development of novel bioactive molecules. The hydrazide moiety, in particular, is well known for its ability to participate in various chemical reactions, including acylation, condensation, and redox processes, which are critical in the design of drug molecules and functional materials. Recent advances in 2-(Pyridin-4-YL)acetohydrazide-based research have highlighted its potential applications in the synthesis of enzyme inhibitors, anti-inflammatory agents, and molecular probes for biological imaging.
The chemical structure of 2-(Pyridin-4-YL)acetohydrazide is characterized by a six-membered pyridine ring substituted at the 4-position with an acetylene group that is further linked to a hydrazide functional group. This structural feature imparts unique physicochemical properties, including moderate solubility in polar solvents, thermal stability, and the ability to form hydrogen bonds through both the hydrazide and pyridin-4-yl moieties. These characteristics are crucial for its application in drug discovery, where molecular interactions with biological targets often depend on precise structural features. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated that the hydrazide group in 2-(Pyridin-4-YL)acetohydrazide could be selectively modified to enhance the binding affinity of resulting molecules to specific protein targets, such as kinases and G-protein coupled receptors (GPCRs).
In the context of drug discovery, 2-(Pyridin-4-YL)acetohydrazide has emerged as a key intermediate in the development of small molecule inhibitors for various disease targets. For instance, a series of 2-(Pyridin-4-YL)acetohydrazide-derived compounds were reported in a 2022 paper in ACS Medicinal Chemistry Letters to exhibit potent inhibitory activity against the enzyme acetylcholinesterase, which is a validated target for the treatment of Alzheimer’s disease. The study highlighted how the pyridin-4-yl ring’s electron-deficient nature could be leveraged to optimize the electrostatic interactions between the inhibitor and the enzyme’s active site. Furthermore, the hydrazide group was found to act as a hydrogen bond donor, stabilizing the transition state during the catalytic process.
Recent research breakthroughs have also explored the use of 2-(Pyridin-4-YL)acetohydrazide in the development of fluorescent probes for bioimaging applications. A 2023 study in Chemical Communications demonstrated that by conjugating 2-(Pyridin-4-YL)acetohydrazide with fluorophores, researchers could create molecular sensors capable of detecting intracellular pH changes with high sensitivity. The pyridin-4-yl ring’s ability to undergo protonation-deprotonation shifts in response to pH variations was central to this design. The resulting hydrazide-based probes were shown to exhibit minimal cytotoxicity and excellent photostability, making them promising candidates for long-term cellular imaging studies.
The synthetic versatility of 2-(Pyridin-4-YL)acetohydrazide has also been exploited in the field of materials science. A 2022 paper in Advanced Materials described the use of this compound as a building block for the fabrication of covalent organic frameworks (COFs), which are porous materials with applications in catalysis, gas storage, and drug delivery. The hydrazide group’s reactivity toward aldehydes enabled the formation of imine linkages, while the pyridin-4-yl ring’s aromaticity contributed to the structural rigidity of the resulting COFs. The study reported that these materials exhibited high surface areas and exceptional stability under acidic and basic conditions, which are critical for their practical applications.
In addition to its roles in drug discovery and materials science, 2-(Pyridin-4-YL)acetohydrazide has also been investigated for its potential in agrochemical development. A 2023 study in Pesticide Biochemistry and Physiology explored the use of 2-(Pyridin-4-YL)acetohydrazide-based compounds as fungicides targeting the enzyme lanosterol 14α-demethylase, a key target in the treatment of fungal infections. The research highlighted how the hydrazide group could be modified to enhance the compound’s lipophilicity, thereby improving its penetration into fungal cell membranes. The study also noted that the pyridin-4-yl ring’s ability to form π-π stacking interactions with aromatic residues in the enzyme’s active site was a critical factor in the compound’s inhibitory efficacy.
The industrial scalability of 2-(Pyridin-4-YL)acetohydrazide synthesis has also been a focus of recent research. A 2022 paper in Organic Process Research and Development described an optimized one-pot synthesis method that combined the formation of the pyridin-4-yl ring with the hydrazide functional group in a single reaction step. This approach significantly reduced the number of purification steps required, thereby lowering production costs and increasing yield. The study also emphasized the importance of using green chemistry principles, such as solvent recovery and catalytic systems, to minimize environmental impact during large-scale manufacturing.
Looking ahead, the future directions for 2-(Pyridin-4-YL)acetohydrazide research are likely to focus on expanding its applications in precision medicine and targeted drug delivery. For example, the compound’s ability to form self-assembled nanostructures under specific conditions has sparked interest in its use as a carrier for therapeutic payloads such as siRNA or chemotherapy drugs. A 2023 review in Advanced Drug Delivery Reviews highlighted how the hydrazide group’s hydrophilicity could be exploited to create stimuli-responsive nanocarriers that release their contents in response to changes in pH or temperature. The pyridin-4-yl ring’s structural flexibility was also noted as a potential enabler for the development of multifunctional nanomedicines with dual targeting and imaging capabilities.
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